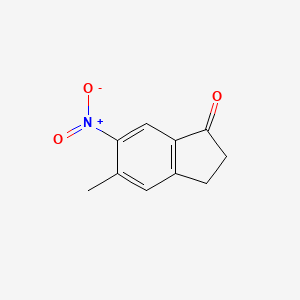
5-Methyl-6-nitroindan-1-one
概要
説明
5-Methyl-6-nitroindan-1-one is an organic compound belonging to the indanone family. Indanones are known for their unique structural motifs, which are frequently found in numerous natural products and synthetically bioactive molecules . This compound is characterized by a methyl group at the 5th position and a nitro group at the 6th position on the indanone ring.
準備方法
The synthesis of 5-Methyl-6-nitroindan-1-one typically involves the nitration of 5-methylindan-1-one. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield.
化学反応の分析
5-Methyl-6-nitroindan-1-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, potassium permanganate, and nucleophiles like amines and thiols. Major products formed from these reactions include 5-methyl-6-aminoindan-1-one and 5-carboxy-6-nitroindan-1-one.
科学的研究の応用
5-Methyl-6-nitroindan-1-one has several scientific research applications:
作用機序
The mechanism of action of 5-Methyl-6-nitroindan-1-one and its derivatives involves interactions with specific molecular targets. For instance, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also act as an inhibitor of certain enzymes by binding to their active sites and blocking substrate access .
類似化合物との比較
5-Methyl-6-nitroindan-1-one can be compared with other indanone derivatives such as indane-1,3-dione and 5-methylindan-1-one:
生物活性
5-Methyl-6-nitroindan-1-one (CAS No. 66773-15-7) is an organic compound that has garnered attention due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a nitro group attached to the indanone structure, which is known for its potential pharmacological properties. The presence of the methyl and nitro substituents can significantly influence its biological interactions.
Target Interactions
The compound's structure suggests it may interact with various biological targets, including enzymes and receptors. Similar compounds have shown interactions with oxidative stress-related enzymes, potentially affecting cellular redox balance and influencing signaling pathways related to inflammation and cancer progression .
Biochemical Pathways
this compound may modulate several biochemical pathways, including those involved in:
- Antioxidant Defense : It has been shown to enhance the activity of antioxidant enzymes, reducing oxidative stress markers such as malondialdehyde (MDA).
- Cell Signaling : The compound can influence gene expression and metabolic processes by modulating key signaling pathways.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Antibacterial Activity : Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in antimicrobial therapy .
- Anti-inflammatory Effects : The compound may reduce inflammation through the inhibition of pro-inflammatory cytokines and modulation of immune responses .
- Anticancer Properties : Preliminary studies indicate that it may induce apoptosis in cancer cells, highlighting its potential as an anticancer agent .
- Antioxidant Activity : Its ability to scavenge free radicals contributes to its protective effects against oxidative damage .
Study 1: Antioxidant Activity Assessment
In a controlled laboratory study, this compound was tested for its antioxidant capacity using DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. Results indicated a significant reduction in DPPH radical concentration, demonstrating strong antioxidant properties.
| Concentration (µM) | DPPH Reduction (%) |
|---|---|
| 10 | 25 |
| 50 | 55 |
| 100 | 85 |
Study 2: Antibacterial Efficacy
A study evaluated the antibacterial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 32 |
Study 3: Anti-inflammatory Mechanism
In vivo studies on rat models showed that administration of this compound significantly reduced edema induced by carrageenan, suggesting its potential as an anti-inflammatory agent.
特性
IUPAC Name |
5-methyl-6-nitro-2,3-dihydroinden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-6-4-7-2-3-10(12)8(7)5-9(6)11(13)14/h4-5H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAMIURCBQACPFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1[N+](=O)[O-])C(=O)CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80582455 | |
| Record name | 5-Methyl-6-nitro-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80582455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66773-15-7 | |
| Record name | 5-Methyl-6-nitro-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80582455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














